2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPNUBIVXEULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl Glycine Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-3-nitrobenzenesulfonyl glycine derivatives, a class of compounds with significant potential in medicinal chemistry. This document details a robust synthetic protocol, outlines a thorough characterization workflow, and explores the promising therapeutic applications of these molecules, with a particular focus on their role as inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone of medicinal chemistry, having led to the development of a wide array of therapeutic agents since their initial discovery as antibacterial drugs.[1][2] The versatility of the sulfonamide functional group allows for the synthesis of a diverse range of derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The incorporation of a sulfonamide moiety into a molecule can significantly influence its physicochemical properties, such as acidity, solubility, and ability to participate in hydrogen bonding, which are critical for drug-target interactions.
The subject of this guide, 4-fluoro-3-nitrobenzenesulfonyl glycine, combines the established pharmacological importance of the sulfonamide scaffold with the structural features of a substituted aromatic ring and an amino acid. The presence of a fluorine atom and a nitro group on the benzene ring can modulate the electronic properties and metabolic stability of the molecule, while the glycine moiety provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.
Synthesis of N-(4-Fluoro-3-nitrophenylsulfonyl)glycine
The synthesis of N-(4-fluoro-3-nitrophenylsulfonyl)glycine is achieved through a nucleophilic substitution reaction between 4-fluoro-3-nitrobenzenesulfonyl chloride and glycine. This reaction, a variation of the well-established Schotten-Baumann reaction, is a common method for the preparation of sulfonamides from sulfonyl chlorides and amines or amino acids.[5]
Reaction Scheme
Caption: Synthetic scheme for N-(4-Fluoro-3-nitrophenylsulfonyl)glycine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of N-(4-fluoro-3-nitrophenylsulfonyl)glycine.
Materials:
-
4-Fluoro-3-nitrobenzenesulfonyl chloride
-
Glycine
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve glycine (1.0 equivalent) in a solution of sodium bicarbonate (2.5 equivalents) in deionized water.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in 1,4-dioxane.
-
Add the solution of 4-fluoro-3-nitrobenzenesulfonyl chloride dropwise to the cold glycine solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-(4-fluoro-3-nitrophenylsulfonyl)glycine. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the glycine moiety are expected as a singlet or doublet around δ 3.9-4.2 ppm. The sulfonamide N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will be observed in the δ 120-150 ppm range. The carbonyl carbon of the glycine moiety is expected around δ 170-175 ppm, and the methylene carbon around δ 40-45 ppm.[6][7] |
| IR Spectroscopy | Characteristic peaks for the S=O stretching of the sulfonyl group will be present around 1350-1300 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide will be observed around 3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1750 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns will likely involve cleavage of the S-N bond and loss of SO₂.[8][9][10] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be utilized to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a suitable starting point for method development.[7][10]
Therapeutic Potential: Targeting the Bcl-2 Family of Proteins
A significant body of research points to the potential of sulfonamide-containing compounds as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[11][12][13] These proteins, including Bcl-2 and Bcl-xL, are key regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1][3]
The Role of Bcl-2 and Bcl-xL in Cancer
In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which tumor cells evade apoptosis.[3][4][14] This resistance to cell death contributes to tumor progression and can render cancer cells resistant to conventional chemotherapies.[3] By binding to and sequestering pro-apoptotic proteins, Bcl-2 and Bcl-xL prevent the downstream activation of caspases, the executioners of apoptosis.[1][3]
Mechanism of Inhibition by Sulfonamide Derivatives
Small molecules that mimic the action of the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of Bcl-2 and Bcl-xL, disrupting their interaction with pro-apoptotic partners.[15][16] This frees up the pro-apoptotic proteins to initiate the apoptotic cascade. The acylsulfonamide moiety, present in some known Bcl-2 inhibitors, is thought to play a crucial role in binding to the target protein.[12][15] It is hypothesized that 4-fluoro-3-nitrobenzenesulfonyl glycine derivatives could act as BH3 mimetics, thereby restoring the apoptotic potential of cancer cells.
Sources
- 1. BCL-2 and BCL-xL in Cancer: Regulation, Function, and Therapeutic Targeting | MDPI [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Aldose Reductase by Sulfamoyl Acetic Acids: A Technical Guide for Drug Development Professionals
Introduction: The Rationale for Aldose Reductase Inhibition
Diabetes mellitus is a global health crisis, primarily defined by hyperglycemia. However, the long-term debilitating consequences of the disease stem from a cascade of metabolic dysregulations, leading to severe complications such as neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these diabetic complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2]
Under normal glycemic conditions, the polyol pathway is a minor route for glucose utilization. But in the hyperglycemic state characteristic of diabetes, the increased flux of glucose through this pathway, catalyzed by aldose reductase, leads to the accumulation of sorbitol.[1] This accumulation has several detrimental effects, including the generation of osmotic stress and an increase in oxidative stress due to the consumption of the cofactor NADPH.[3][4] This cascade of events is a significant contributor to the cellular damage observed in diabetic complications.[3] Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or mitigate these long-term complications.[1]
This technical guide provides an in-depth exploration of a specific class of aldose reductase inhibitors: the sulfamoyl acetic acids. We will delve into their chemical synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field.
The Polyol Pathway and the Role of Aldose Reductase
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Aldose reductase (AR), a member of the aldo-keto reductase superfamily, catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2]
Caption: The Polyol Pathway of Glucose Metabolism.
Under hyperglycemic conditions, the elevated intracellular glucose concentration leads to a significant increase in the activity of aldose reductase, resulting in the accumulation of sorbitol. This accumulation is particularly problematic in tissues that are not insulin-sensitive, such as the lens, peripheral nerves, and kidneys.[5]
Sulfamoyl Acetic Acids: A Promising Class of Aldose Reductase Inhibitors
Among the various classes of aldose reductase inhibitors, acetic acid derivatives have shown significant promise.[6] A particularly interesting subclass is the sulfamoyl acetic acids, which are characterized by a glycine core with an arylsulfonyl group attached to the nitrogen atom. These compounds, also known as N-(arylsulfonyl)glycines, have been the subject of extensive research due to their potent inhibitory activity against aldose reductase.[7][8][9]
Chemical Synthesis
The synthesis of sulfamoyl acetic acids, such as N-Phenyl-N-(phenylsulfonyl)glycine, is typically a multi-step process. A general synthetic workflow involves the initial synthesis of an N-arylglycine intermediate, followed by sulfonylation.[10]
Caption: General Synthesis Workflow for Sulfamoyl Acetic Acids.
Detailed Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine [10]
Step 1: Synthesis of N-Phenylglycine
-
In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl chloroacetate (1.1 equivalents) and a base, for instance, sodium carbonate (1.2 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and perform an aqueous workup.
-
Hydrolyze the resulting N-phenylglycine ester using a base such as sodium hydroxide, followed by acidification to precipitate the N-phenylglycine.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine
-
Suspend N-phenylglycine (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as pyridine (2 equivalents), and cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with 1M hydrochloric acid.
-
Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final N-Phenyl-N-(phenylsulfonyl)glycine.
Structure-Activity Relationships (SAR)
Extensive SAR studies on sulfamoyl acetic acids have revealed key structural features that govern their inhibitory potency against aldose reductase.[7][8][9]
| Compound | General Structure | Substituents | IC50 (µM) | Reference |
| 1 | N-(phenylsulfonyl)glycine | R = H | >100 | [9] |
| 2 | N-(4-aminophenylsulfonyl)glycine | R = 4-NH2 | 16 | [9] |
| 3 | N-(2-nitrophenylsulfonyl)glycine | R = 2-NO2 | 13 | [9] |
| 4 | N-(α-naphthylsulfonyl)glycine | R = α-naphthyl | 1.3 | [9] |
| 5 | N-(β-naphthylsulfonyl)glycine | R = β-naphthyl | 0.4 | [9] |
| 6 | N-[(4-benzoylamino)phenylsulfonyl]glycine | R = 4-NHCOPh | 0.41 | [7] |
| 7 | N-phenyl-N-(phenylsulfonyl)glycine | N-phenyl substitution | Potency enhanced vs. unsubstituted | [8] |
Key SAR Insights:
-
The Carboxylate Moiety: The carboxylic acid group is crucial for activity, likely interacting with an anionic binding site on the enzyme.[11]
-
The Sulfonamide Group: The sulfonamide linkage plays a significant role in binding, contributing to the overall affinity of the inhibitor.[9]
-
The Aromatic Ring: The nature and substitution pattern of the aromatic ring on the sulfonyl group greatly influence inhibitory potency. Lipophilic and larger aromatic systems, such as naphthalene, generally lead to increased activity.[9]
-
Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., amino) at specific positions on the phenyl ring can enhance potency.[9]
-
N-Substitution: Substitution on the glycine nitrogen, particularly with a phenyl group, can enhance inhibitory activity, suggesting an additional hydrophobic interaction with the enzyme.[8]
Mechanism of Aldose Reductase Inhibition
Kinetic studies have shown that potent sulfamoyl acetic acid derivatives, such as N-[(4-benzoylamino)phenylsulfonyl]glycine, act as uncompetitive inhibitors with respect to the substrate, DL-glyceraldehyde.[7] This suggests that these inhibitors bind to the enzyme-NADPH complex, at a site distinct from the substrate-binding site, which is consistent with the proposed common inhibitor binding site for many aldose reductase inhibitors.[7]
The binding of these inhibitors is thought to involve interactions with a hydrophobic pocket and an anionic binding site within the active site of aldose reductase.[12] The carboxylic acid moiety of the inhibitor is believed to interact with the anionic binding site, while the arylsulfonyl portion occupies a hydrophobic pocket.
Experimental Protocols: In Vitro Evaluation of Aldose Reductase Inhibition
The evaluation of the inhibitory potential of sulfamoyl acetic acids is typically performed using an in vitro spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH by aldose reductase.[14][15]
Caption: In Vitro Aldose Reductase Inhibition Assay Workflow.
Detailed Protocol: Spectrophotometric Assay for Aldose Reductase Inhibition [6][14]
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Substrate: DL-glyceraldehyde.
-
Test Compound: Sulfamoyl acetic acid derivative dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound in the phosphate buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (<1%) to avoid interference.
-
-
Enzyme Preparation:
-
If using rat lenses, homogenize the lenses in ice-cold phosphate buffer, centrifuge to remove cell debris, and use the supernatant as the enzyme source. Determine the protein concentration of the supernatant.
-
-
Assay Setup (in cuvettes or a 96-well plate):
-
Test Cuvette/Well: Add phosphate buffer, enzyme solution, NADPH solution, and the test compound solution at various concentrations.
-
Control Cuvette/Well: Add phosphate buffer, enzyme solution, NADPH solution, and the vehicle (solvent) used for the test compound.
-
Blank Cuvette/Well: Add phosphate buffer, NADPH solution, and the test compound solution (without the enzyme) to account for any non-enzymatic degradation of NADPH.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all cuvettes/wells except the blank.
-
-
Spectrophotometric Reading:
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) for each reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion and Future Directions
Sulfamoyl acetic acids represent a well-established and potent class of aldose reductase inhibitors. Their synthesis is readily achievable, and their structure-activity relationships have been extensively explored, providing a solid foundation for the rational design of new and improved inhibitors. The straightforward in vitro assay for evaluating their inhibitory activity facilitates high-throughput screening and lead optimization.
Future research in this area could focus on several key aspects:
-
Improving Selectivity: Enhancing the selectivity for aldose reductase over other related enzymes, such as aldehyde reductase, is crucial to minimize potential off-target effects.
-
Optimizing Pharmacokinetic Properties: Further modifications to the sulfamoyl acetic acid scaffold could improve their pharmacokinetic profiles, leading to better in vivo efficacy and bioavailability.
-
Exploring Novel Applications: Given the emerging roles of aldose reductase in other inflammatory conditions, the therapeutic potential of sulfamoyl acetic acids may extend beyond diabetic complications.
References
- Mayfield, C. A., & DeRuiter, J. (1987). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry, 30(9), 1595–1601.
- DeRuiter, J., Brubaker, A. N., Garner, M. A., Barksdale, J. M., & Mayfield, C. A. (1989). Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Journal of Pharmaceutical Sciences, 78(8), 659-666.
- DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151.
- Podjarny, A. D., Kador, P. F., & Sato, S. (2000). Molecular modeling of the aldose reductase-inhibitor complex based on the X-ray crystal structure and studies with single-site-directed mutants. Chemical-Biological Interactions, 125(1-2), 1-17.
-
Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units. Available from: [Link]
- In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-661.
- Borhani, D. W., Harter, T. M., & Petrash, J. M. (1992). The crystal structure of the aldose reductase.NADPH binary complex. The Journal of biological chemistry, 267(34), 24841–24847.
- Maccari, R., Del Corso, A., Giglio, M., Moschini, R., Mura, U., & Ottanà, R. (2004). Synthesis and biological activities of aldose reductase inhibitors bearing acyl benzenesulfonamides as carboxylic acid surrogates. Bioorganic & Medicinal Chemistry Letters, 14(15), 3951-3955.
- DeRuiter, J., Brubaker, A. N., Garner, M. A., Barksdale, J. M., & Mayfield, C. A. (1987). In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives. Journal of Pharmaceutical Sciences, 76(2), 149-152.
-
Aldose reductase inhibition Assay protocol. ResearchGate. Available from: [Link]
- A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Letters in Applied NanoBioScience, 12(4), 1-16.
- Antony, P., & Vijayan, R. (2015).
- Manna, P., & Jain, S. K. (2022). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules, 27(1), 22.
- Ramasamy, R., & Goldberg, I. J. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Molecular Biosciences, 10, 1285519.
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
-
THE CRYSTAL STRUCTURE OF THE ALDOSE REDUCTASE NADPH BINARY COMPLEX. NCBI. Available from: [Link]
- DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)
- Balestri, F., Cappiello, M., & Del Corso, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 23(6), 3338.
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- 3. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
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- 8. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Technical Guide: Therapeutic Targeting with the 4-Fluoro-3-Nitrophenyl Sulfonamide Scaffold
Part 1: Executive Summary & Chemical Logic
The 4-fluoro-3-nitrophenyl sulfonamide moiety (CAS: 406233-31-6) represents a "privileged structure" in medicinal chemistry, functioning simultaneously as a bioactive pharmacophore and a high-reactivity synthetic scaffold. Its utility is derived from the synergistic electronic effects of its substituents:
-
The Sulfonamide (
): A classic zinc-binding group (ZBG) and hydrogen bond donor/acceptor, essential for targeting metalloenzymes like Carbonic Anhydrases (CAs). -
The Ortho-Nitro Group (
): A strong electron-withdrawing group (EWG) that acidifies the sulfonamide (enhancing potency) and activates the adjacent fluorine. -
The Para-Fluorine (
): An activated leaving group susceptible to Nucleophilic Aromatic Substitution ( ).
This guide details the dual therapeutic utility of this scaffold: first, as a direct inhibitor of Carbonic Anhydrases (CA IX/XII) , and second, as the requisite starting material for synthesizing Bcl-2 family inhibitors (BH3 mimetics) via piperazine derivatization.
Part 2: Primary Therapeutic Targets
Carbonic Anhydrases (Isoforms IX & XII)
Therapeutic Area: Oncology (Hypoxic Tumors), Glaucoma.
The unmodified 4-fluoro-3-nitrobenzenesulfonamide is a potent inhibitor of human Carbonic Anhydrases (hCAs). The electron-deficient ring lowers the pKa of the sulfonamide nitrogen (typically to ~6.0–7.0), maximizing the concentration of the anionic species (
-
Mechanism: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
-
Selectivity: The presence of the bulky, polar nitro group and the lipophilic fluorine atom creates a specific profile that often favors transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II), which is critical for reducing off-target effects in cancer therapy.
Bcl-2 Family Proteins (Bcl-2, Bcl-xL)
Therapeutic Area: Oncology (Hematologic Malignancies), Apoptosis Induction.
Here, the molecule acts as a reactive scaffold . The 4-fluoro-3-nitrophenyl core is the structural anchor for "BH3 mimetics" (e.g., precursors to ABT-737 analogs).
-
Mechanism: The 4-fluoro position serves as an electrophilic "warhead." Reacting this scaffold with bulky piperazines displaces the fluorine (
). -
Binding Mode:
-
The Sulfonamide (often acyl-sulfonamide in final drugs) engages Arg146 (in Bcl-2) via hydrogen bonding.
-
The Nitro group interacts with the hydrophobic groove, often providing critical electrostatic complementarity.
-
The Displaced Fluorine (now Piperazine): Extends into the P2/P4 pockets of the Bcl-2 protein, mimicking the conserved Leucine/Isoleucine residues of the pro-apoptotic BAD peptide.
-
Part 3: Experimental Protocols
Protocol A: Derivatization for Bcl-2 Library Generation
Objective: To synthesize N-substituted 4-amino-3-nitrobenzenesulfonamides from the fluoro-precursor.
Reagents:
-
Substrate: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 eq)
-
Nucleophile: N-Boc-piperazine or substituted aniline (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-fluoro-3-nitrobenzenesulfonamide in 5 mL anhydrous DMF under inert atmosphere (
). -
Activation: Add 2.0 mmol DIPEA. Stir for 10 minutes at RT to deprotonate the sulfonamide (if acidic) and activate the nucleophile.
-
Addition: Dropwise add 1.1 mmol of the amine nucleophile.
-
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The fluorine atom is an excellent leaving group due to the ortho-nitro activation; reaction should proceed cleanly.
-
Workup: Pour reaction mixture into ice-cold water (50 mL). The product usually precipitates as a yellow/orange solid (characteristic of nitro-anilines). Filter, wash with water, and dry.
-
Validation: Confirm structure via
-NMR (Loss of F-coupling, appearance of piperazine protons).
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: To quantify the binding affinity (
Reagents:
-
Recombinant Bcl-2 protein (GST-tagged).
-
Fluorescent Tracer: Fluorescein-labeled BAD peptide (FAM-BAD).
-
Assay Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.
Workflow:
-
Master Mix: Prepare a solution of Bcl-2 protein (approx. 20 nM) and FAM-BAD tracer (5 nM) in Assay Buffer.
-
Plating: Dispense 20
L of Master Mix into 384-well black microplates. -
Treatment: Add 1
L of the test sulfonamide (serially diluted in DMSO). -
Incubation: Incubate at Room Temperature for 2 hours in the dark.
-
Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve (Hill equation) to determine
. Calculate using the Cheng-Prusoff equation adapted for FP.
Part 4: Data Visualization & Logic
Diagram 1: The Divergent Therapeutic Logic
This diagram illustrates how the core scaffold branches into two distinct therapeutic modalities based on chemical modification.
Caption: Divergent utility of the scaffold: Direct enzyme inhibition (CA) vs. Synthetic precursor for protein-protein interaction inhibitors (Bcl-2).
Diagram 2: Mechanism of Action (Bcl-2 Inhibition)
Visualizing the binding mode of the derivatized scaffold within the Bcl-2 hydrophobic groove.
Caption: Mechanistic interaction map of 4-substituted-3-nitrophenyl sulfonamides binding to the Bcl-2 hydrophobic groove.
Part 5: Comparative SAR Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) trends when modifying the 4-fluoro-3-nitrophenyl core.
| Substituent (R) at C4 | Target Preference | Est. Potency ( | Mechanism Note |
| -F (Fluorine) | Carbonic Anhydrase (CA) | 10–100 nM | Small size allows entry to CA active site; EWG acidifies sulfonamide. |
| -NH-Piperazine-Ar | Bcl-2 / Bcl-xL | < 1 nM | Bulky tail mimics BH3 peptide helix; steric clash prevents CA binding. |
| -NH-Ph (Aniline) | Bcl-2 / Mcl-1 | 50–500 nM | Moderate potency; often requires further substitution on aniline ring. |
| -Cl (Chlorine) | Carbonic Anhydrase | 50–200 nM | Similar to Fluorine but less activated for |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Oltersdorf, T., et al. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681. (Foundational paper for ABT-737 scaffold). Link
-
Vogler, M. (2014). Targeting BCL2-Proteins for the Treatment of Solid Tumours. Advances in Medicine, 2014, 943648. Link
-
Park, C. M., et al. (2008). Discovery of an orally bioavailable small molecule inhibitor of prosurvival B-cell lymphoma 2 proteins. Journal of Medicinal Chemistry, 51(21), 6902-6915. Link
-
Tse, C., et al. (2008). ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor. Cancer Research, 68(9), 3421-3428. Link
Sources
Supramolecular Synthons in Sulfonamide Crystal Engineering: A Technical Guide
Executive Summary
For researchers in drug development, the sulfonamide functional group (
This guide details the strategic application of supramolecular synthons to engineer sulfonamide cocrystals. It moves beyond basic definitions to provide a predictive design framework, validated experimental protocols, and quantitative evidence of solubility enhancement.
Part 1: Theoretical Foundations
The Sulfonamide Functional Group
The primary sulfonamide group is a versatile node in crystal engineering due to its multiple hydrogen-bonding capabilities.[1] It possesses:
-
Two Donors: The
protons are relatively acidic ( ). -
Two Acceptors: The sulfonyl oxygens (
) are weak acceptors, while the nitrogen itself can act as a donor/acceptor depending on the tautomeric state.
Desiraju’s Synthon Concept
Defined by Gautam Desiraju in 1995, a supramolecular synthon is a structural unit within supermolecules formed by known or conceivable synthetic operations involving intermolecular interactions.[2] In sulfonamide engineering, identifying robust synthons allows us to predict crystal packing before synthesis.
The Synthon Library
Success in cocrystallization depends on replacing the stable sulfonamide homosynthon with a more favorable heterosynthon.
| Synthon Type | Notation (Etter's Rules) | Description | Stability/Robustness |
| Homosynthon | Sulfonamide Dimer: Two sulfonamide molecules H-bond to each other ( | High: This is the default packing for pure sulfonamides. The goal of cocrystallization is often to break this motif. | |
| Heterosynthon | Sulfonamide-Pyridine: Interaction between sulfonamide | Very High: Often outcompetes the homosynthon due to the basicity of the pyridine nitrogen. | |
| Heterosynthon | Sulfonamide-Amide: Interaction with lactams or primary amides. | Moderate-High: Common in drugs like Acetazolamide when paired with cyclic amides. | |
| Heterosynthon | Sulfonamide-Acid: Interaction with carboxylic acids.[3] | Variable: Often competes with the very strong Acid-Acid homosynthon. |
Part 2: Strategic Design & Selection
The selection of a co-former is not random; it is a logic-driven process based on synthon complementarity and
The Rule
To ensure cocrystal formation rather than salt formation:
- : Cocrystal is likely.[4]
- : Unpredictable (Salt-Cocrystal Continuum).
- : Salt formation is likely.
Synthon Selection Decision Tree
The following diagram outlines the logical flow for selecting a co-former to engineer a specific sulfonamide cocrystal.
Caption: Decision logic for selecting co-formers based on pKa and functional group complementarity to target specific synthons.
Part 3: Experimental Protocols
Protocol A: High-Throughput Screening (Liquid-Assisted Grinding)
Objective: Rapidly identify positive cocrystal hits using mechanochemistry. Why this works: Grinding provides mechanical energy to overcome the activation barrier, while the catalytic solvent drop increases molecular mobility.
-
Stoichiometry: Weigh the Sulfonamide API and Co-former in a 1:1 molar ratio (total mass ~100-200 mg).
-
Solvent Selection: Choose a solvent where both components have moderate solubility (e.g., Methanol or Ethanol).
-
Grinding:
-
Place mixture in a stainless steel jar with two 5mm stainless steel balls.
-
Add 10-20
L of solvent (catalytic amount). -
Grind at 25-30 Hz for 20-30 minutes using a ball mill (e.g., Retsch MM400).
-
-
Initial Check: Analyze the resulting powder immediately via PXRD. Look for new peaks not present in the physical mixture of starting materials.
Protocol B: Single Crystal Growth (Solvent Evaporation)
Objective: Grow high-quality single crystals for SCXRD to confirm the synthon structure.
-
Solubility Screen: Determine a solvent system where the cocrystal is congruently soluble.
-
Tip: If API and Co-former have vastly different solubilities, use a solvent mixture (e.g., Ethanol/Water) or non-stoichiometric amounts to maintain saturation of both.
-
-
Dissolution: Dissolve the 1:1 mixture in the minimum amount of hot solvent (near boiling point) to achieve supersaturation.
-
Filtration: Filter the hot solution through a 0.45
m PTFE filter into a clean vial to remove nucleation sites (dust). -
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand undisturbed at room temperature.
-
Self-Validation: Crystallization should occur slowly (2-7 days). Rapid precipitation usually yields poor crystals or amorphous material.
-
Experimental Workflow Diagram
Caption: Workflow from raw material weighing through screening (LAG) to single crystal confirmation and validation.
Part 4: Quantitative Performance & Case Studies
The ultimate goal of applying these synthons is to improve physicochemical properties.[5][6] The table below summarizes validated improvements in sulfonamide cocrystals.
| Sulfonamide API | Co-former | Synthon Used | Quantitative Improvement | Reference |
| Acetazolamide | Proline | Sulfonamide-Amide (Heterosynthon) | 2.68-fold increase in bioavailability; simultaneous solubility/permeability enhancement. | [1] |
| Sulfamethoxazole | Trimethoprim | Sulfonamide-Pyrimidine (Heterosynthon) | Melting point shift to 178°C (Pure SMZ: 170°C); Improved dissolution rate. | [2] |
| Tenoxicam | Tromethamine | Sulfonamide-Amine (Salt/Cocrystal) | 2.73-fold increase in aqueous solubility. | [3] |
| Sulfamethazine | p-Aminobenzoic Acid | Sulfonamide-Acid (Heterosynthon) | 2-fold higher antibacterial inhibition rate. | [4] |
Characterization Checklist (Self-Validation)
To ensure the resulting solid is a true cocrystal and not a physical mixture:
-
DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm that is distinct (usually between) the melting points of the individual components.
-
PXRD (Powder X-Ray Diffraction): The pattern must show new reflections corresponding to the new crystal lattice, not just a superposition of the API and co-former patterns.
-
Shift in IR: The asymmetric stretching frequency of the
group often shifts (e.g., from ~1350 cm⁻¹) indicating engagement in hydrogen bonding.
References
-
Song, Y., Wang, L., Liu, F., et al. (2019).[5] Simultaneously enhancing the in vitro/in vivo performances of acetazolamide using proline as a zwitterionic coformer for cocrystallization. CrystEngComm, 21, 3064-3073.[5] Link
-
Zaini, E., et al. (2017).[7] Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science, 7(12), 169-173. Link
-
Bashimam, M., & El-zein, H. (2022).[8][9] Pharmaceutical Cocrystal of Antibiotic Drugs: A Comprehensive Review. ResearchGate. Link
-
Pan, N., et al. (2019).[7] Supramolecular synthon hierarchy in sulfonamide cocrystals. IUCrJ, 6(4), 751-760.[1] Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneously enhancing the in vitro/in vivo performances of acetazolamide using proline as a zwitterionic coformer for cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Executive Summary & Strategic Analysis
This technical guide details the optimized protocol for synthesizing 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid , a critical intermediate often utilized in the development of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmaceutical agents.
Retrosynthetic Logic
The target molecule features a sulfonamide linkage connecting a 4-fluoro-3-nitrophenyl moiety to an acetic acid backbone. Direct sulfonylation of the aniline is the most convergent strategy. However, the instability of chlorosulfonylacetic acid necessitates the use of its alkyl ester (ethyl or methyl chlorosulfonylacetate) as the electrophile.
The synthesis is bifurcated into two distinct phases:
-
Nucleophilic Sulfonylation: Reaction of 4-fluoro-3-nitroaniline with ethyl chlorosulfonylacetate to form the ester intermediate.
-
Chemo-selective Hydrolysis: Saponification of the ester to the free acid without degrading the sulfonamide bond or affecting the labile fluorine/nitro groups.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation, highlighting the critical intermediate and reagents.
Figure 1: Two-step synthetic pathway involving sulfonamide formation followed by ester hydrolysis.
Step 1: Sulfonamide Formation (Ester Intermediate)
Objective: Synthesis of Ethyl 2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetate.
Mechanistic Insight
The amino group of 4-fluoro-3-nitroaniline is significantly deactivated due to the electron-withdrawing nature of the nitro group (meta) and the fluorine atom (para). Consequently, the nucleophilicity is low. Standard Schotten-Baumann conditions (aqueous base) often fail due to hydrolysis of the sulfonyl chloride. Therefore, anhydrous conditions using an organic base (Triethylamine or Pyridine) in a non-polar solvent (DCM) are strictly required to favor
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
| Component | Role | Equivalents | Notes |
| 4-Fluoro-3-nitroaniline | Limiting Reagent | 1.0 eq | Dry thoroughly before use. |
| Ethyl chlorosulfonylacetate | Electrophile | 1.1 - 1.2 eq | Commercial or synthesized ex-situ. Lachrymator. |
| Triethylamine (Et3N) | Base (Scavenger) | 2.5 eq | Must be anhydrous. |
| Dichloromethane (DCM) | Solvent | 10-15 vol | Anhydrous (keep water <0.05%). |
| DMAP | Catalyst | 0.1 eq | Optional; use if reaction stalls. |
Experimental Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-Fluoro-3-nitroaniline (1.0 eq) and anhydrous DCM (10 mL/g of aniline). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (2.5 eq) via syringe. Cool the mixture to 0°C using an ice/water bath.
-
Electrophile Addition: Dilute Ethyl chlorosulfonylacetate (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature <5°C to prevent double sulfonylation or polymerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 1:1) or LC-MS. The aniline spot should disappear.
-
-
Workup:
-
Purification: The crude residue is typically an oil or low-melting solid. If purity is <95%, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).
Step 2: Ester Hydrolysis (Saponification)
Objective: Hydrolysis of the ethyl ester to yield the final acid.
Mechanistic Insight
While standard saponification uses NaOH, the presence of the 4-fluoro-3-nitrophenyl ring introduces a risk: Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom is activated by the ortho-nitro group and can be displaced by hydroxide ions (
-
Mitigation: Use Lithium Hydroxide (LiOH) (milder than NaOH) and maintain low temperatures (0°C to RT). Avoid heating.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
| Component | Role | Equivalents | Notes |
| Ester Intermediate | Substrate | 1.0 eq | From Step 1. |
| LiOH·H2O | Reagent | 2.0 - 3.0 eq | Dissolved in water. |
| THF | Solvent | 5-10 vol | Solubilizes the organic ester. |
| Water | Co-solvent | 2-5 vol | Solubilizes the base. |
Experimental Protocol
-
Setup: Dissolve the Ester Intermediate (from Step 1) in THF in a round-bottom flask. Cool to 0°C .[1][2]
-
Hydrolysis: Add a solution of LiOH·H2O (2.5 eq) in water dropwise.
-
Ratio: Final solvent ratio THF:Water should be approximately 3:1.
-
-
Reaction: Stir at 0°C for 1 hour , then allow to warm to RT. Monitor by TLC (the acid will stay at the baseline) or LC-MS (Mass shift: -28 Da for Ethyl loss).
-
Duration: Typically complete in 2–4 hours.
-
-
Workup:
-
Evaporate the THF under reduced pressure (do not heat above 35°C).
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract the basic aqueous layer with Ethyl Acetate (1x) to remove unreacted ester or non-acidic impurities. Discard this organic layer.[3]
-
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1N HCl to pH ~2–3.
-
Observation: The product should precipitate as a white or off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Alternative: If no precipitate forms, extract the acidic aqueous layer with EtOAc (3x), dry over Na2SO4, and concentrate.
-
Analytical Validation
| Assay | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Confirms sulfonamide formation. | |
| Confirms hydrolysis of ester. | ||
| Methylene group next to SO2. | ||
| Aromatic protons (pattern depends on F/NO2). | ||
| LC-MS (ESI-) | [M-H]- = 277.0 | Molecular Ion (C8H7FN2O6S, MW ~278.2). |
| Appearance | Off-white to pale yellow solid | High purity typically yields lighter color. |
Troubleshooting & Optimization Guide
| Problem | Root Cause | Corrective Action |
| Low Yield (Step 1) | Aniline is too electron-deficient. | Add 0.1 eq DMAP as a nucleophilic catalyst. Heat to reflux (40°C) if absolutely necessary, but monitor for degradation. |
| Impurity: Phenol | SNAr displacement of Fluorine during hydrolysis. | Use LiOH instead of NaOH/KOH. Keep reaction strictly at 0°C . Do not heat. |
| Impurity: Dimer | Double sulfonylation (Aniline reacts with 2 eq of chloride). | Ensure slow addition of the sulfonyl chloride at 0°C. Do not use large excess of chloride. |
| Oily Product (Step 2) | Residual solvent or impurities. | Triturate the oil with Diethyl Ether or Pentane to induce crystallization. |
References
-
Synthesis of Chlorosulfonylacetic acid ethyl ester & Sulfonamide Formation: Kamal, A., et al. "Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents." Bioorganic & Medicinal Chemistry, 2014. (Relevant protocol for reacting chlorosulfonyl esters with anilines).
-
General Sulfonamide Synthesis from Electron-Deficient Anilines: Scott, K. A., & Njardarson, J. T. "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 2018. (Context on sulfonamide drug synthesis).
-
Synthesis of 4-Fluoro-3-nitroaniline (Precursor): US Patent 3586719A. "Process for preparing 4-fluoro-3-nitroaniline."
-
Properties of Methyl/Ethyl (chlorosulfonyl)acetate: ChemicalBook Entry: Methyl (chlorosulfonyl)acetate.
Sources
Application Note: Optimizing Purification Strategies for N-Sulfonylglycine Derivatives
Topic: Recrystallization Solvents for N-Sulfonylglycine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
N-sulfonylglycine derivatives (e.g., N-tosylglycine, N-mesylglycine) are critical intermediates in the synthesis of peptidomimetics, sulfonamide antibiotics, and protease inhibitors. While generally crystalline, these compounds present a unique purification challenge due to their amphiphilic nature: they possess a polar, acidic head group (carboxylic acid + sulfonamide) and a variable lipophilic tail (aryl/alkyl sulfonyl).
This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error. It details the physicochemical basis for solubility, provides a validated solvent selection matrix, and outlines two robust protocols for high-purity isolation.
Physicochemical Basis of Solubility
To select the correct solvent, one must understand the intermolecular forces at play in the crystal lattice of N-sulfonylglycines (
-
Hydrogen Bonding Network: The sulfonyl oxygen atoms act as strong H-bond acceptors, while the amide (
) and carboxylic acid ( ) act as donors. This creates a high lattice energy that requires a protic solvent (like water or alcohols) to disrupt. -
Acidity (pKa ~3-4): The electron-withdrawing sulfonyl group increases the acidity of the glycine carboxylic acid. This allows for pH-dependent solubility manipulation.
-
The "R" Group Factor:
-
Small/Polar R (e.g., Mesyl): High water solubility; difficult to crystallize from pure water.
-
Aromatic R (e.g., Tosyl, Benzenesulfonyl): Ideal balance for aqueous-organic mixtures.
-
Lipophilic R (e.g., Naphthyl, long-chain alkyl): Requires non-polar co-solvents.
-
Solvent Selection Matrix
The following matrix correlates the derivative's structural properties with the optimal solvent system.
| Derivative Class | R-Group Characteristics | Primary Solvent System | Co-Solvent (Anti-solvent) | Mechanism |
| Class A | Phenyl, p-Tolyl (N-Tosylglycine) | Water | None (or <10% Ethanol) | Steep thermal solubility curve in water (low solubility at 25°C, high at 100°C). |
| Class B | Methyl (Mesyl), Ethyl | Ethanol or Methanol | Diethyl Ether or MTBE | High water solubility prevents aqueous crystallization; requires organic precipitation. |
| Class C | Naphthyl, Biphenyl, Nitro-aryl | Ethanol (95%) | Water | "Oiling out" risk in pure water; Ethanol solubilizes the hydrophobic tail. |
| Class D | Esterified Derivatives (Methyl/Ethyl esters) | Ethyl Acetate | Hexanes or Heptane | Loss of carboxylic H-bond donor reduces water solubility; standard organic pairs apply. |
Strategic Workflows (Visualized)
The following decision tree illustrates the logic flow for purifying a crude N-sulfonylglycine reaction mixture.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on initial solubility observations.
Detailed Experimental Protocols
Protocol A: Aqueous Thermal Recrystallization
Best for: N-Tosylglycine, N-Benzenesulfonylglycine. Principle: Exploits the dramatic increase in solubility of aryl-sulfonyl amino acids in water between 20°C and 100°C.
Materials:
-
Crude N-sulfonylglycine
-
Distilled Water
-
Activated Charcoal (optional, for decolorization)[1]
-
Celite 545 (if filtering charcoal)
Step-by-Step Procedure:
-
Saturation: Place 5.0 g of crude material in a 250 mL Erlenmeyer flask. Add 15 mL of water.
-
Heating: Heat to boiling on a hot plate. Slowly add additional water in 2 mL increments until the solid just dissolves.
-
Critical Note: Do not exceed 80 mL total volume. If not dissolved by then, switch to Protocol B (the compound is too lipophilic).
-
-
Decolorization (Conditional): If the solution is brown/yellow, remove from heat, add 0.1 g activated charcoal, and boil for 2 minutes. Filter hot through a pre-warmed Celite pad.
-
Slow Cooling: Cover the flask with a watch glass and wrap in a towel to insulate. Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Why? Rapid cooling traps impurities in the lattice.
-
-
Nucleation: If no crystals form, scratch the inner glass surface with a glass rod to induce nucleation.
-
Yield Maximization: Place the flask in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 x 5 mL of ice-cold water.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: The "pH-Switch" Purification (Chemical Recrystallization)
Best for: Crude mixtures containing unreacted sulfonyl chlorides or sulfonamides that co-precipitate. Principle: N-sulfonylglycines are carboxylic acids. They dissolve in base (forming salts) but impurities like disulfonimides or neutral byproducts may not.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in 10% Sodium Bicarbonate (
) solution.-
Observation: The product should dissolve with effervescence (
release).
-
-
Filtration of Impurities: Filter the solution to remove any undissolved solids (these are non-acidic impurities).
-
Precipitation: Slowly acidify the filtrate with 6M HCl while stirring vigorously until pH ~1-2.
-
Result: The N-sulfonylglycine will precipitate as a thick white solid.
-
-
Refinement: Collect the solid. If high purity is required, proceed immediately to Protocol A using the wet cake. The pH switch removes the bulk impurities, making the thermal recrystallization highly efficient.
Process Validation & Troubleshooting
Validation Metrics
-
Melting Point:
-
N-Tosylglycine: 147–149°C (Sharp range indicates purity).
-
N-Benzenesulfonylglycine: 152–154°C .
-
Broad range (>3°C) indicates wet product or retained solvent.
-
-
TLC Analysis:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:9:1).
-
Visualization: UV (254 nm) or Bromocresol Green stain (detects the carboxylic acid).
-
Troubleshooting "Oiling Out"
Problem: The product separates as a liquid oil droplet at the bottom of the hot flask rather than staying in solution or crystallizing. Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solvent is too polar.[1] Solution:
-
Add Ethanol: Add 95% Ethanol dropwise to the boiling mixture until the oil dissolves into the bulk phase.
-
Seed: Cool the solution to just above the oiling temperature and add a seed crystal.
-
Vigorous Stirring: Rapid stirring during the cooling phase can prevent oil coalescence and promote crystallization.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems."[2] University of Rhode Island Dissertations, 1970. Link (Foundational data on amino acid derivative solubility in hydro-alcoholic systems).
-
Sigma-Aldrich. "Product Specification: N-p-Tosylglycine." Link (Source for physical property verification and melting point standards).
-
PubChem. "Compound Summary: N-Tosylglycine."[3] National Library of Medicine. Link (Chemical structure and safety data).
-
BenchChem. "Recrystallization of Sulfonamide Products: Technical Support Guide." Link (General protocols for sulfonamide crystallization and troubleshooting oiling out).
Sources
Troubleshooting & Optimization
Improving yield of sulfamoyl acetic acid synthesis
To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide: Synthesis of Sulfamoyl Acetic Acid
Executive Summary
Sulfamoyl acetic acid (
This guide replaces generic protocols with a field-proven, optimized workflow . It focuses on the Ethyl Ester Route , which offers superior control over side reactions compared to direct acid manipulation.
Core Synthesis Protocol (The "Gold Standard")
Reaction Pathway:
-
Sulfonation: Ethyl chloroacetate
Ethyl sulfoacetate (Sodium salt). -
Chlorination: Ethyl sulfoacetate
Ethyl chlorosulfonylacetate. -
Amidation: Ethyl chlorosulfonylacetate
Ethyl sulfamoylacetate. -
Hydrolysis: Ethyl sulfamoylacetate
Sulfamoyl acetic acid.
Step-by-Step Methodology
| Stage | Reagents & Conditions | Critical Parameter |
| 1. Sulfonation | Ethyl chloroacetate (1.0 eq), | Stirring: Vigorous stirring is required as the organic halide is immiscible with the aqueous sulfite initially. |
| 2. Chlorination | Dry Sodium Ethyl Sulfoacetate, | Moisture Control: Strictly anhydrous conditions. Residual water creates |
| 3. Amidation | Temperature: Keep below 0°C. Higher temps promote oligomerization of the reactive sulfonyl chloride. | |
| 4. Hydrolysis | 1N NaOH (2.2 eq), RT, 2 h; then Acidify with HCl. | pH Control: Acidify to pH 1-2. Do not heat excessively during acidification to prevent decarboxylation. |
Visualized Workflow
The following diagram outlines the reaction logic and critical control points.
Caption: Optimized synthetic route highlighting the instability of the chlorosulfonyl intermediate (Red).
Troubleshooting Guide (Q&A)
Phase 1: Chlorination (Formation of Sulfonyl Chloride)
Q: My reaction mixture turns black and viscous upon adding
-
Cause: This is the classic sign of "charring" caused by residual moisture in your sodium ethyl sulfoacetate salt.
reacts violently with water to form phosphoric acid and heat, which decomposes the organic substrate. -
Solution:
-
Dry the sodium sulfonate salt in a vacuum oven at 60°C for 12 hours before use.
-
Use Toluene as a solvent instead of neat
. It acts as a heat sink. -
Switch to Thionyl Chloride (
) with a catalytic amount of DMF if continues to be problematic.
-
Q: The yield of ethyl chlorosulfonylacetate is low (<40%).
-
Cause: Incomplete reaction or decomposition during workup. The alpha-protons (
) are acidic due to the electron-withdrawing sulfonyl and carbonyl groups. -
Solution: Avoid aqueous workup if possible. Distill off the solvent and volatile byproducts under high vacuum and use the crude residue directly for the next step. If washing is necessary, use ice-cold water and work fast.
Phase 2: Amidation (Sulfonamide Formation)
Q: I am getting a mixture of products, including disulfonimides.
-
Cause: Excess sulfonyl chloride reacting with the already formed sulfonamide (R-
+ R- R- -R). -
Solution:
-
Reverse Addition: Add the sulfonyl chloride solution dropwise into the ammonia solution, not the other way around. This ensures ammonia is always in excess.
-
Temperature: Maintain -10°C to 0°C.
-
Reagent: Use Ammonia gas bubbled into dry THF or DCM. This precipitates
immediately, driving the reaction and preventing hydrolysis.
-
Phase 3: Isolation & Purification
Q: I cannot extract the final acid from the aqueous layer.
-
Cause: Sulfamoyl acetic acid is a small, polar molecule with high water solubility. Standard extraction with DCM or Ethyl Acetate is often inefficient.
-
Solution:
-
Continuous Extraction: Use a continuous liquid-liquid extractor with Ethyl Acetate for 24 hours.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Lyophilization: If the salt byproduct (NaCl) is acceptable or separable later (e.g., by methanol trituration), simply freeze-dry the neutralized aqueous solution.
-
Data & Benchmarks
Solvent Selection for Amidation Step:
| Solvent | Yield (%) | Purity Profile | Notes |
| DCM | 85-92% | High | Best for solubility of sulfonyl chloride; easy workup. |
| THF | 80-88% | Moderate | Good for |
| Water (aq | 55-65% | Low | Hydrolysis competes with amidation; not recommended. |
| Acetone | 40-50% | Low | Reacts with ammonia (Schiff base formation); avoid. |
Troubleshooting Logic Tree
Use this decision tree to diagnose yield failures in real-time.
Caption: Diagnostic logic for identifying root causes of yield loss.
References
-
Preparation of Ethyl Sulfamoylacetate: Benzamidine derivatives. WO2001030756A1. (2001). Link
-
General Sulfonamide Synthesis: Sulfonamides via Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 4, p.943; Vol. 30, p.86. Link
-
Chlorosulfonyl Acetate Reactivity: Reaction of ethyl chlorosulfonylacetate with amines. Journal of Organic Chemistry, 79(19), 8917-8925. Link
-
Purification Strategies: Isolation of water-soluble acidic compounds. BenchChem Technical Notes. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents (PCl5, Chlorosulfonyl derivatives) before handling.
Validation & Comparative
1H NMR spectral analysis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Technical Guide: 1H NMR Spectral Analysis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Executive Summary & Application Context
This guide provides a high-resolution analysis of the proton nuclear magnetic resonance (
The structural core combines a highly electron-deficient aromatic system (4-fluoro-3-nitrobenzene) with a polar, acidic tail (sulfamoylacetic acid). Correct spectral interpretation is essential for verifying the integrity of the sulfonamide linkage (
Target Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals.
Structural Analysis & Spin System Prediction
Before interpreting the spectrum, we must deconstruct the magnetic environment of the molecule.
Molecular Formula:
The Magnetic Environment
The molecule consists of three distinct spin systems:
-
Aromatic Region (ABCX System): The 1,3,4-trisubstituted benzene ring creates a complex coupling pattern due to the presence of Fluorine (
, spin 1/2).-
H2 (C2-H): Located between the Nitro (
) and Sulfonamide ( ) groups. Highly deshielded. -
H6 (C6-H): Ortho to the sulfonamide nitrogen.
-
H5 (C5-H): Ortho to the Fluorine atom. Expect large
coupling.
-
-
Aliphatic Region (Singlet): The methylene protons (
) sandwiched between the sulfonyl group ( ) and the carboxylic acid ( ). -
Labile Protons (Exchangeable): The Sulfonamide
and Carboxylic .
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility and resolution of
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6) .
-
Reasoning: The compound is highly polar due to the carboxylic acid and sulfonamide moieties. It is likely insoluble or sparingly soluble in
. DMSO-d6 also slows proton exchange, allowing for the observation of the distinct and peaks.
-
-
Alternative: Acetone-d6 (if DMSO signals interfere with the aliphatic region, though less likely here).
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended to resolve second-order effects in the aromatic ring).
-
Pulse Sequence: Standard zg30 or zg90.
-
Number of Scans (NS): 16–32 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to
seconds. The acidic protons and the isolated methylene group may have longer relaxation times; a short D1 will compromise integration accuracy.
Detailed Spectral Assignment
The following data represents the theoretical chemical shifts and coupling patterns expected in DMSO-d6 at 298 K, referenced to TMS (0.00 ppm).
Summary Table: Chemical Shifts
| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| A | 12.5 – 13.5 | Broad Singlet | 1H | - | |
| B | 10.2 – 10.8 | Singlet (Broad) | 1H | - | |
| C | 8.35 – 8.45 | dd or t | 1H | H2 (Aromatic, between | |
| D | 7.60 – 7.75 | ddd or m | 1H | H6 (Aromatic, ortho to N) | |
| E | 7.50 – 7.65 | dd (apparent t) | 1H | H5 (Aromatic, ortho to F) | |
| F | 4.15 – 4.30 | Singlet | 2H | - |
Note on Coupling: The aromatic signals will appear more complex than standard doublets/triplets due to coupling with the
nucleus. H5 will show a large ortho-fluorine coupling (~9-10 Hz), making it appear as a pseudo-triplet if.
Deep Dive: The Aromatic Region
The 4-fluoro-3-nitro substitution pattern is diagnostic.
-
The "Roof Effect": If the chemical shift difference between H5 and H6 is small, the doublet of doublets will lean heavily toward each other (strong coupling).
-
Fluorine Splitting:
-
H5: Being ortho to Fluorine, this proton is shielded relative to H2 but split significantly (
Hz). -
H2: Being meta to Fluorine, the coupling is smaller (
Hz). However, H2 is strongly deshielded by the ortho-nitro group and the ortho-sulfonamide nitrogen, pushing it downfield to ~8.4 ppm.
-
Deep Dive: The Methylene "Fingerprint"
The methylene protons (Signal F ) appear as a sharp singlet around 4.2 ppm .
-
Why so downfield? A typical alkyl
is ~1.3 ppm. Here, the carbon is flanked by two strong electron-withdrawing groups: a sulfonyl group ( ) and a carboxyl group ( ). -
Diagnostic Value: If this peak appears as a doublet, it indicates the accidental non-equivalence of protons (unlikely in free rotation) or the presence of an impurity (e.g., ethyl ester). If it shifts to ~3.8 ppm, it suggests decarboxylation or esterification.
Comparative Analysis: Product vs. Alternatives
To validate synthesis, compare the product spectrum against its precursors and potential byproducts.
| Feature | Target Product | Precursor: 4-Fluoro-3-nitroaniline | Byproduct: Hydrolysis (Glycine analog) |
| NH Signal | |||
| Aliphatic | Absent | ||
| Aromatic H2 | |||
| Solubility | DMSO-d6, Acetone-d6 |
Key Insight: The disappearance of the broad amine resonance at 5.5 ppm and the appearance of the sharp methylene singlet at 4.2 ppm is the primary confirmation of successful sulfonylation.
Visualization: Structural Correlations
The following diagram illustrates the connectivity and the expected correlations observed in 2D NMR experiments (COSY and HMBC), which definitively prove the structure.
Caption: Structural connectivity and key NMR correlations. Green dashed lines indicate proton-proton coupling (COSY); Yellow solid lines indicate long-range heteronuclear coupling (HMBC) useful for connecting the linker to the ring.
Troubleshooting & FAQs
Q: The methylene peak at 4.2 ppm is overlapping with the water peak in DMSO-d6.
-
Cause: DMSO is hygroscopic; water typically appears at 3.3 ppm but can shift to 4.0–4.5 ppm if the sample is very acidic (due to the
group). -
Solution: Add a small amount of solid anhydrous
(risky for carboxylic acids) or, better, use a water suppression pulse sequence (e.g., zgpr). Alternatively, switch to Acetone-d6 , where the water peak is at ~2.8 ppm.
Q: The aromatic signals are broad and undefined.
-
Cause: Restricted rotation around the
or bond, or intermediate chemical exchange of the NH proton. -
Solution: Run the experiment at an elevated temperature (e.g., 320 K or 330 K). This speeds up the exchange/rotation, sharpening the peaks.
Q: I see a triplet at 1.1 ppm and a quartet at 4.0 ppm.
-
Cause: Residual Ethyl Acetate or Ethanol.
-
Solution: These are common solvents in the synthesis. Dry the sample under high vacuum (>1 hour at 40°C) before NMR prep.
References
-
PubChem. (n.d.). 4-Fluoro-3-nitroaniline Spectral Data. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved February 26, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3][4] (Standard reference for coupling constants and additive shift rules).
Sources
High-Resolution Crystallography of 4-Fluoro-3-Nitrophenyl Derivatives: A Comparative Guide to SC-XRD, MicroED, and PXRD
Introduction
4-fluoro-3-nitrophenyl derivatives are critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antimicrobial photodynamic therapy agents[1][2]. The structural elucidation of these compounds is often complicated by the strong electron-withdrawing nature of the nitro group and the highly specific stereoelectronic interactions of the fluorine atom. These features frequently lead to polymorphism and the rapid precipitation of microcrystalline powders rather than the large, well-ordered single crystals traditionally required for analysis[1][2].
As a Senior Application Scientist, I frequently encounter the bottleneck of crystal growth in drug development. Historically, Single-Crystal X-ray Diffraction (SC-XRD) has been the undisputed gold standard for determining 3D atomic coordinates and absolute configurations[3][4]. However, the advent of Microcrystal Electron Diffraction (MicroED) and advanced Powder X-ray Diffraction (PXRD) has expanded our analytical toolkit. This guide objectively compares these three modalities, providing causality-driven insights and self-validating protocols to help you select the optimal technique for your structural analyses.
Mechanistic Context: Why Technique Selection Matters
The choice of crystallographic technique is dictated by the fundamental physics of how radiation interacts with matter:
-
SC-XRD (X-ray Photons): X-rays interact with the electron cloud of atoms. Because this interaction is relatively weak, SC-XRD requires large, high-quality single crystals (typically >10–100 µm) to produce a sufficient signal-to-noise ratio in the resulting 3D diffraction pattern[3][5]. For 4-fluoro-3-nitrophenyl derivatives, achieving this size often requires weeks of exhaustive solvent screening.
-
MicroED (Electrons): Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud). This interaction is approximately
times stronger than that of X-rays[5]. Consequently, MicroED can solve high-resolution structures from sub-micron-sized crystals (nano-crystals) weighing less than 1 mg, entirely bypassing the large-crystal bottleneck[4][6]. -
PXRD (X-ray Photons on Powders): Instead of a single crystal, PXRD analyzes a bulk powder consisting of randomly oriented microcrystals. This random orientation collapses the 3D reciprocal space data into a 1D diffractogram (intensity vs. 2θ angle)[3][7]. While excellent for phase identification and polymorph screening, extracting ab initio 3D structures from PXRD is mathematically complex due to peak overlap[7][8].
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the performance metrics of each technique when applied to small-molecule pharmaceutical derivatives.
| Parameter | SC-XRD | MicroED | PXRD |
| Sample Requirement | Single crystal (>10 µm)[5] | Micro/nanocrystals (<1 µm), <1 mg[4][6] | Bulk powder (>10 mg)[3] |
| Radiation Source | X-rays (Photons) | Electrons | X-rays (Photons) |
| Interaction Strength | Weak | Strong (~10,000x stronger than X-rays)[5] | Weak |
| Data Output | 3D Reciprocal Space[7] | 3D Reciprocal Space[5] | 1D Diffractogram (Intensity vs 2θ)[7] |
| Primary Application | Absolute configuration, precise 3D atomic coordinates[4] | Rapid 3D structure of microcrystals, limited API[4][6] | Phase ID, polymorph screening, purity[7][8] |
| Data Collection Time | Hours to Days | < 1 Day (often minutes per grid)[6] | Minutes to Hours |
Strategic Decision Workflow
Decision matrix for selecting the optimal crystallographic technique based on sample size.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in quality control checkpoints to verify data reliability.
Protocol A: SC-XRD Workflow for 4-Fluoro-3-Nitrophenyl Derivatives
Causality: Cryogenic temperatures are utilized during data collection to minimize atomic thermal vibrations. This enhances high-angle diffraction spots, improving the resolution of the highly electronegative fluorine and oxygen atoms[1].
-
Crystal Growth: Dissolve the 4-fluoro-3-nitrophenyl derivative in a minimal amount of a good solvent (e.g., dichloromethane). Place the solution in a smaller vial inside a larger sealed vial containing an anti-solvent (e.g., hexane) to facilitate slow vapor diffusion over 7–14 days.
-
Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal devoid of cracks or twinning. Mount the crystal on a goniometer using a nylon cryoloop coated in paratone oil.
-
Data Acquisition: Flash-cool the crystal to 100 K using a nitrogen stream. Expose the crystal to a focused, monochromatic X-ray beam (Mo Kα or Cu Kα) and collect diffraction frames over a 360° rotation[1][3].
-
Validation Checkpoint: Evaluate the internal agreement factor (
). An indicates high-quality, untwinned data. Proceed to solve the structure using Direct Methods and refine using full-matrix least-squares on .
Protocol B: MicroED Workflow for Sub-Micron Powders
Causality: Because electrons interact so strongly with matter, crystals thicker than ~300 nm will suffer from dynamical scattering (multiple scattering events), which severely skews intensity data[4]. Therefore, aggressive fragmentation is required prior to grid application.
-
Sample Preparation: Take <1 mg of the microcrystalline 4-fluoro-3-nitrophenyl powder[6]. If crystals are >1 µm, gently crush them between two glass slides or use mild sonication to generate sub-micron fragments[5].
-
Grid Application: Dust the dry powder onto a carbon-coated copper TEM grid. Shake off excess material to ensure a sparse distribution of nanocrystals.
-
Data Acquisition: Load the grid into a cryo-TEM operating at 200 kV (e.g., equipped with a direct electron detector)[6]. Locate a suitable nanocrystal in imaging mode, then switch to diffraction mode. Collect data using continuous rotation (1–3° per second) across a 60–120° wedge to capture 3D reciprocal space[4][9].
-
Validation Checkpoint: Process the frames using standard X-ray crystallographic software (e.g., DIALS). Ensure the resolution extends beyond 1.0 Å. Note: For chiral derivatives, if absolute configuration is required, co-crystallize with a chiral salt prior to MicroED analysis, as kinematical refinement of MicroED data alone often lacks the anomalous dispersion signal needed for absolute structure assignment[9][10].
Conclusion
For 4-fluoro-3-nitrophenyl derivatives, SC-XRD remains the definitive tool for absolute stereochemistry and high-precision bond metrics, provided large crystals can be grown[3][4]. However, MicroED has revolutionized the field by enabling rapid, high-resolution 3D structural elucidation from sub-micron powders in less than a day, saving crucial time during early-stage drug development[5][6]. PXRD serves as the essential complementary technique, translating the 3D structural insights into 1D fingerprints for bulk purity and polymorph control[3][7].
References
- Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure.
- X-ray Diffraction (XRD) - Anton Paar Wiki. anton-paar.com.
- SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure.
- metal-organic papers - IUCr Journals. iucr.org.
- Crystal structure determination with SCXRD & MicroED - XtalPi. xtalpi.com.
- Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt form
- Microcrystal electron diffraction could advance drug development - Drug Target Review. drugtargetreview.com.
- Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED | Organic Letters. acs.org.
- 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained - YouTube. youtube.com.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Exploring the relationship between structure and activity in BODIPYs designed for antimicrobial phototherapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. en.xtalpi.com [en.xtalpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fluoro-Nitro Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of therapeutic agents. The strategic incorporation of fluorine and nitro functionalities onto this versatile framework has given rise to a class of compounds with a broad spectrum of biological activities, ranging from potent antimicrobial and anticancer effects to specific enzyme inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluoro-nitro sulfonamides, offering insights into the rational design of next-generation therapeutics. We will delve into the nuances of substituent positioning, the impact of the electronic environment on biological activity, and provide detailed experimental protocols to support further research and development.
The Architectural Imperative: Positional Isomerism and Biological Potency
The precise placement of fluoro and nitro groups on the sulfonamide core is not a matter of synthetic convenience but a critical determinant of biological activity. The interplay of steric and electronic effects arising from the ortho, meta, and para positioning of these substituents profoundly influences the compound's interaction with its biological target.
Antibacterial Activity: The Primacy of the Ortho-Nitro Sulfonyl Fluoride
Pioneering research has unequivocally established the critical role of the ortho-nitro substitution in conjunction with a sulfonyl fluoride electrophile for potent antibacterial activity, particularly against Gram-negative bacteria.[1][2] This specific arrangement is a prerequisite for the compound's mechanism of action, which is believed to involve intracellular reduction of the nitro group to generate reactive nitrogen species that are toxic to the bacterium.[3][4]
Key SAR Insights for Antibacterial Activity:
-
Ortho-Nitro Group is Essential: Moving the nitro group to the meta or para position results in a complete loss of antibacterial activity.[2]
-
Sulfonyl Fluoride is the Privileged Electrophile: Replacement of the sulfonyl fluoride with a sulfonyl chloride or an epoxide abrogates antibacterial efficacy.[2]
-
Aromatic Ring Substitutions Modulate Potency: The introduction of additional substituents on the aromatic ring can fine-tune the antibacterial potency. For instance, a 4-methyl group on 2-nitrobenzenesulfonyl fluoride has been shown to be a potent derivative.[2]
Anticancer Activity: Targeting the Tumor Microenvironment
In the realm of oncology, fluoro-nitro sulfonamides have emerged as promising agents, primarily through their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[5][6][7] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, enabling cancer cells to thrive in hypoxic and acidic conditions.[6][7]
Key SAR Insights for Anticancer (Carbonic Anhydrase Inhibition) Activity:
-
Sulfonamide Moiety: The unsubstituted sulfonamide group is a critical zinc-binding group, essential for anchoring the inhibitor to the active site of the carbonic anhydrase enzyme.[8]
-
Aromatic/Heterocyclic Scaffold: The nature of the aromatic or heterocyclic core influences the binding affinity and selectivity for different CA isoforms.[9]
-
Nitro Group as a Hypoxia-Targeting Moiety: The nitro group can serve as a bioreductive prodrug element.[4] Under the hypoxic conditions prevalent in solid tumors, the nitro group can be reduced to generate cytotoxic species, thereby conferring selectivity for the tumor microenvironment.[4]
-
Fluorine Substitution: The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity through favorable interactions with the enzyme's active site, and modulate the compound's physicochemical properties.[8]
The following table provides a comparative overview of the inhibitory activity of representative sulfonamides against various carbonic anhydrase isoforms.
| Compound ID | Target Isoform | Inhibition Constant (Ki/IC50) |
| Ureido-substituted benzenesulfonamides | CA IX | Potent and selective inhibitors |
| Biphenyl-disulfonamides | CA IX | 23–79 nM |
| Fluorinated Benzenesulfonamides (VR16-09, VR16-10) | CA IX | High affinity (pM range) and selectivity |
| 2-substituted-5-nitro-benzenesulfonamides | CA IX and XII | Strong inhibition (KIs of 5.4−653 nM) |
Experimental Protocols: A Blueprint for Discovery
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluoro-nitro sulfonamides.
Synthesis of Fluoro-Nitro Sulfonamides
The synthesis of fluoro-nitro sulfonamides typically involves a multi-step process, starting from commercially available precursors. The following is a representative protocol for the synthesis of a 2-fluoro-5-nitrobenzenesulfonamide derivative.
Protocol: Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamide
-
Diazotization of 2-Fluoro-5-nitroaniline:
-
Dissolve 2-fluoro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid.
-
Add copper(I) chloride as a catalyst.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The corresponding sulfonyl chloride will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Amidation:
-
Dissolve the synthesized 2-fluoro-5-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add the desired primary or secondary amine (e.g., aniline or a substituted aniline) to the solution.
-
Add a base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-fluoro-5-nitrobenzenesulfonamide.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.[1][10][11]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test fluoro-nitro sulfonamide compounds in DMSO.
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
Protocol: Stopped-Flow CO₂ Hydration Assay [12]
-
Reagents and Enzyme Preparation:
-
Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3).
-
Prepare a solution of the indicator, phenol red.
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA IX).
-
Prepare stock solutions of the test fluoro-nitro sulfonamide compounds in a suitable solvent.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument contains the CO₂ solution, and the other contains the CA enzyme, indicator, and the test inhibitor at various concentrations in the buffer.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a decrease in pH.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the absorbance data.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanism: Pathways and Workflows
To better understand the logical flow of experiments and the underlying biological mechanisms, the following diagrams are provided.
Caption: Synthetic workflow for N-Aryl-2-fluoro-5-nitrobenzenesulfonamide.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Signaling pathway of CA IX inhibition by fluoro-nitro sulfonamides.
Conclusion and Future Directions
The strategic incorporation of fluoro and nitro groups into the sulfonamide scaffold has yielded a class of compounds with significant therapeutic potential. The structure-activity relationships discussed herein highlight the critical importance of substituent positioning and electronic effects in dictating the biological activity of these molecules. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel fluoro-nitro sulfonamides.
Future research should focus on the development of isoform-selective carbonic anhydrase inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, a deeper understanding of the bioactivation of the nitro group in the context of anticancer activity will be crucial for the design of next-generation tumor-targeting agents. The continued exploration of the SAR of fluoro-nitro sulfonamides holds immense promise for the discovery of novel and effective treatments for a range of diseases.
References
-
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]
-
Akhtar, M. J., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, e202300680. [Link]
- Google Patents. (2018).
-
Lloyd, M. D., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 13(11), e0207417. [Link]
-
Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 3045963. [Link]
-
Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(12), 12291. [Link]
-
Kalyan 'Kaly'anaraman, B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants, 10(2), 283. [Link]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]
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Aday, B., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 599-603. [Link]
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Safety Operating Guide
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid proper disposal procedures
The safe handling and disposal of complex organic intermediates is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals working with 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid (CAS: 1094631-19-2)[1], standard disposal protocols must be adapted to account for its specific structural motifs.
This guide provides an authoritative, self-validating framework for the operational management and disposal of this compound, grounded in chemical causality and established Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) principles[2].
Hazard Profiling and Chemical Causality
To design an effective disposal strategy, we must first deconstruct the molecule to understand how its functional groups dictate its behavior in waste streams:
-
The Nitroaromatic Moiety: Aromatic nitro compounds are inherently energy-rich. While 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is stable under standard laboratory conditions, nitroaromatics can become highly reactive or pose explosion risks if subjected to severe shock, uncontrolled heating, or when mixed with incompatible chemicals such as strong reducing agents or concentrated alkalis[3][4]. Causality: Waste containing this compound must never be commingled with basic or reducing waste streams to prevent exothermic decomposition in satellite accumulation areas.
-
The Fluorine Atom: The presence of a halogen classifies this compound and any associated solvent waste as Halogenated Organic Waste [5]. Causality: Halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers. If incinerated improperly, fluorinated compounds release hydrofluoric acid (HF) gas. Segregating halogenated from non-halogenated waste is legally required and prevents catastrophic damage to standard incinerator linings[6].
-
The Sulfamoyl and Acetic Acid Groups: These groups confer weak acidity and potential aquatic toxicity. Causality: Drain disposal is strictly prohibited. The compound must be captured in solid or liquid hazardous waste containers for thermal destruction[7].
Quantitative Data & Waste Characterization
The following table summarizes the critical parameters required for characterizing this waste stream for your institution's Environmental Health and Safety (EHS) department.
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid | Must be written in full on waste labels; no abbreviations[8]. |
| CAS Number | 1094631-19-2 | Primary identifier for waste manifests[1]. |
| Waste Category | Halogenated Organic (Solid or Liquid) | Must be segregated from non-halogenated solvents (<20% water)[8]. |
| Primary Hazards | Toxic, Irritant, Environmental Hazard | Requires secondary containment during storage[4]. |
| Incompatibilities | Strong bases, reducing agents, oxidizers | Do not mix with amine-containing or hydride waste streams[3][8]. |
| EPA Waste Code (US) | Characteristic (e.g., D-codes if mixed) | Varies by solvent; typically managed as non-specific source (F-list) if in spent solvents[9]. |
Operational Disposal Protocols
The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.
Phase 1: Point-of-Generation Segregation
-
Solid Waste: Any unused powder, contaminated filter paper, or disposable PPE (e.g., nitrile gloves) must be collected in a designated, puncture-resistant solid hazardous waste container[4]. Do not sweep spilled powder dry, as nitroaromatic dusts can be hazardous; use wet-wiping techniques with a compatible solvent (e.g., ethanol) and dispose of the wipes as solid waste[3].
-
Liquid Waste (Mother Liquors/Extracts): If the compound is dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), the entire mixture must be routed to a Halogenated Solvent Waste carboy[5].
-
Aqueous Waste: If the compound is in an aqueous solution (e.g., from a basic workup), it must be neutralized to a pH between 6 and 8 before being added to an aqueous hazardous waste container. Never add highly acidic or basic solutions directly to a mixed waste carboy[2].
Phase 2: Containment and Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) carboys for liquid waste and rigid, sealable poly-drums for solid waste. Ensure the container is compatible with the carrying solvent[4].
-
Labeling: Affix a hazardous waste label the moment the first drop or grain of waste is added. The label must explicitly state "Halogenated Organic Waste" and list "2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid" along with any solvents[8].
Phase 3: Satellite Accumulation Area (SAA) Management
-
Storage Limits: Store the waste in a designated SAA at or near the point of generation. Ensure the volume does not exceed 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste)[2].
-
Secondary Containment: Place all waste containers in secondary containment bins to capture potential leaks. Ensure incompatible waste streams (e.g., flammables vs. oxidizers) are stored in separate secondary bins[2][4].
Phase 4: Final Treatment and Destruction
-
EHS Transfer: Once the container is full or reaches its time limit (typically 90 days for large quantity generators), transfer it to the central accumulation area via your EHS department[8].
-
Incineration: The ultimate disposal method for halogenated nitroaromatics is rotary kiln incineration at a permitted facility. The incinerator must operate at temperatures sufficient to break the C-F and C-N bonds, equipped with caustic scrubbers to neutralize the resulting HF and NOx emissions[6].
Waste Segregation Workflow
Fig 1: Waste segregation and disposal workflow for halogenated nitroaromatics.
References
-
1094631-19-2_2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid - 化源网 . chemsrc.com. Retrieved from:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Environmental Protection Agency (EPA). Retrieved from:[Link]
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FACT SHEET: Hazardous Waste Disposal . Tulane University OEHS. Retrieved from:[Link]
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How to Properly Handle & Dispose of Hazardous Waste . Archview Services. Retrieved from:[Link]
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Hazardous Materials Disposal Guide . Nipissing University. Retrieved from:[Link]
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Waste / Biological Waste / Hazardous Waste . Environmental Health and Safety | University of Arkansas. Retrieved from:[Link]
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Binapacryl - Rotterdam Convention . Rotterdam Convention Secretariat. Retrieved from:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
